molecular formula C19H26O3 B1252373 2-Hydroxyestradiol-3-methyl ether CAS No. 5976-65-8

2-Hydroxyestradiol-3-methyl ether

Cat. No. B1252373
CAS RN: 5976-65-8
M. Wt: 302.4 g/mol
InChI Key: MMKYSUOJWFKECQ-SSTWWWIQSA-N
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Description

2-Hydroxyestradiol-3-methyl ether, also known as 2-hydroxy-3-methoxy-17beta-estradiol or 3-O-methyl-2-hydroxyestradiol, belongs to the class of organic compounds known as estrane steroids. These are steroids with a structure based on the estrane skeleton. Thus, 2-hydroxyestradiol-3-methyl ether is considered to be a steroid lipid molecule. 2-Hydroxyestradiol-3-methyl ether is considered to be a practically insoluble (in water) and relatively neutral molecule. 2-Hydroxyestradiol-3-methyl ether has been found in human hepatic tissue tissue, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, 2-hydroxyestradiol-3-methyl ether is primarily located in the membrane (predicted from logP) and cytoplasm. 2-Hydroxyestradiol-3-methyl ether can be biosynthesized from 17beta-estradiol.
2-hydroxyestradiol 3-methyl ether is a 17beta-hydroxy steroid that is 17beta-estradiol in which the hydrogen at position 2 has been replaced by a hydroxy group and the phenolic hydrogen at position 3 has bee replaced by a methyl group. It has a role as a human urinary metabolite. It is a 2-hydroxy steroid, a 17beta-hydroxy steroid, a C19-steroid and an aromatic ether. It derives from a 17beta-estradiol.

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : 2-Hydroxyestradiol can be synthesized from estradiol bis-THP-ether and later transformed into 2-methoxyestradiol, demonstrating its chemical versatility and potential for various applications in biochemistry and pharmacology (Kiuru & Wähälä, 2003).

Biological Effects and Mechanisms

  • Influence on Cell Growth and Metabolism : The methylation of 2-hydroxyestradiol to 2-methoxyestradiol by catechol-O-methyl transferase (COMT) mediates antimitogenic effects on vascular smooth muscle cells and glomerular mesangial cells. This suggests potential roles in modulating cell growth in various tissues (Zacharia et al., 2002).

Analytical Techniques

  • Detection and Analysis : Advanced chromatography and mass spectrometry techniques have been developed for the analysis of estrogen metabolites including 2-hydroxyestradiol-3-methyl ether. This enhances our understanding of its presence and role in biological systems (Xu et al., 2006).

Role in Disease Modulation

  • Impact on Cardiovascular and Renal Diseases : 2-Hydroxyestradiol is hypothesized to attenuate cardiovascular and renal diseases, potentially acting as a prodrug for 2-methoxyestradiol. This underlines its significance in therapeutic research related to these diseases (Zacharia et al., 2004).

properties

CAS RN

5976-65-8

Product Name

2-Hydroxyestradiol-3-methyl ether

Molecular Formula

C19H26O3

Molecular Weight

302.4 g/mol

IUPAC Name

(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-2,17-diol

InChI

InChI=1S/C19H26O3/c1-19-8-7-12-13(15(19)5-6-18(19)21)4-3-11-9-17(22-2)16(20)10-14(11)12/h9-10,12-13,15,18,20-21H,3-8H2,1-2H3/t12-,13+,15-,18-,19-/m0/s1

InChI Key

MMKYSUOJWFKECQ-SSTWWWIQSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=CC(=C(C=C34)O)OC

SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)OC

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(=C(C=C34)O)OC

physical_description

Solid

synonyms

2-hydroxy-3-methoxyestradiol
2-OH-3-MeOE2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxyestradiol-3-methyl ether
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2-Hydroxyestradiol-3-methyl ether
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2-Hydroxyestradiol-3-methyl ether
Reactant of Route 6
2-Hydroxyestradiol-3-methyl ether

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